4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine
Description
4-{5,7-Dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at positions 5 and 7 and a pyridine ring at position 2 (Figure 1). This structure combines the aromatic properties of pyridine with the fused pyrazolo-pyrimidine system, which is known for its versatility in medicinal chemistry and materials science .
Synthesis: The compound is synthesized via cyclization reactions starting from aminopyrazole precursors. For example, 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) is a key intermediate, often chlorinated and functionalized with pyridine groups through cross-coupling or nucleophilic substitution reactions .
Properties
CAS No. |
1232224-67-7 |
|---|---|
Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
While less common, NAS has been explored for introducing aryl groups. However, the electron-deficient pyrazolo[1,5-a]pyrimidine core necessitates activating groups (e.g., nitro) for successful substitution. This method is less efficient (yields <50%) compared to cross-coupling.
Characterization and Analytical Data
This compound is characterized via:
-
¹H NMR (400 MHz, DMSO- d₆): δ 8.90 (d, J=5.2 Hz, 2H, pyridine-H), 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J=5.2 Hz, 2H, pyridine-H), 6.75 (s, 1H, pyrazole-H).
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1611 cm⁻¹ (C=N stretch).
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination : Over-chlorination at position 2 is avoided by controlling POCl₃ stoichiometry (3 equivalents).
-
Boronic Acid Stability : Pyridin-4-ylboronic acid is prone to protodeboronation; thus, reactions are conducted under inert atmosphere.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol) achieves >95% purity .
Chemical Reactions Analysis
Types of Reactions
4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrazolo[1,5-a]pyrimidine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Case Studies
- Inhibition of PI3K Pathway : Research indicates that derivatives targeting the phosphoinositide 3-kinase (PI3K) pathway can effectively reduce tumor growth in preclinical models. A study demonstrated that modifications in the pyrazolo[1,5-a]pyrimidine scaffold enhanced selectivity and potency against PI3K isoforms .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 4-{5,7-Dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine | 25 | PI3Kα |
| Other derivatives | 50-100 | Various kinases |
Therapeutic Potential
The compound has shown promise in treating inflammatory diseases by inhibiting specific kinases involved in inflammatory signaling pathways. This inhibition can lead to reduced cytokine production and lower inflammation levels.
Research Findings
A patent describes the use of pyrazolo[1,5-a]pyrimidine derivatives as therapeutic agents for inflammatory disorders. The compounds inhibit kinases that are crucial in mediating inflammatory responses .
CNS Activity
Recent studies have suggested that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. Their ability to modulate kinase activity involved in neurodegenerative processes presents a potential avenue for treating conditions such as Alzheimer's disease.
Experimental Data
In vitro studies indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress through kinase inhibition .
Mechanism Against Viral Replication
Some research has explored the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. By inhibiting viral kinases or host cell kinases that facilitate viral replication, these compounds could serve as a basis for developing antiviral therapies.
Case Study Overview
A study reported that certain derivatives exhibited significant antiviral activity against specific viruses by disrupting their replication cycle through kinase inhibition .
Mechanism of Action
The mechanism of action of 4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
5,7-Dichloropyrazolo[1,5-a]pyrimidine
- Structure : Lacks the 2-pyridine group but retains the 5,7-dichloro substitution.
- Role : Serves as a precursor to the target compound. Chlorine atoms enhance electrophilicity, facilitating further functionalization .
- Applications : Used in synthesizing Dinaciclib, where the dichloro-substituted core improves target binding .
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Structure : Methyl groups at positions 5 and 7; phenyl at position 2.
- Impact of Substituents : Methyl groups increase lipophilicity (LogP = 3.01) compared to chlorine (LogP ≈ 2.5), altering solubility and membrane permeability. The phenyl group enhances π-π stacking in optoelectronic materials .
- Applications : Explored in fluorescent probes due to emissive properties .
Functional Analogues in Medicinal Chemistry
3-Phenylsulfonyl-pyrazolo[1,5-a]pyrimidines
- Structure : Features a sulfonamide group at position 3 and variable 5,7-substituents.
- Biological Activity : Acts as potent 5-HT₆ receptor antagonists. The sulfonamide group forms intramolecular hydrogen bonds, stabilizing the bioactive conformation and improving selectivity .
- Comparison : Unlike the target compound, these derivatives prioritize sulfonamide interactions over pyridine-based binding, leading to divergent therapeutic applications .
Dinaciclib (CDK Inhibitor)
- Structure : Derived from 5,7-dichloropyrazolo[1,5-a]pyrimidine with additional substituents.
- Key Differences : Dinaciclib includes a carbamate group and a bulkier side chain, enhancing kinase selectivity. The target compound’s pyridine group may offer distinct binding modes in kinase pockets .
Agrochemical Analogues
Pyroxsulam
- Structure : Triazolo[1,5-a]pyrimidine core with sulfonamide and trifluoromethyl groups.
- Comparison : While pyroxsulam shares a fused pyrimidine system, the triazolo ring and sulfonamide group confer herbicidal activity via ALS inhibition, unlike the pyrazolo-pyrimidine-based pharmaceuticals .
Structure-Activity Relationship (SAR) Insights
- Chlorine vs. Methyl groups enhance hydrophobicity, favoring membrane penetration in probes .
- Heterocyclic Attachments : Pyridine at position 2 introduces nitrogen-based interactions (e.g., with kinase catalytic sites), while phenyl groups prioritize aromatic stacking .
- Role of the Core : The pyrazolo[1,5-a]pyrimidine system provides a planar, aromatic scaffold conducive to π-π interactions and metabolic stability compared to imidazo[1,5-a]pyridine derivatives .
Biological Activity
4-{5,7-Dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research sources.
- Molecular Formula : C9H7Cl2N3
- CAS Number : 1232224-62-2
- Molecular Weight : 260.08 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at positions 5 and 7, and a pyridine moiety.
Synthesis
The synthesis of this compound typically involves the chlorination of pyrazolo[1,5-a]pyrimidine derivatives followed by substitution reactions. For example, the compound can be synthesized from 2-methylpyrazolo[1,5-a]pyrimidine through chlorination and subsequent reactions with various amines or heterocycles to enhance biological activity .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
Research indicates that compounds containing the pyrazolo and pyridine rings exhibit notable antimicrobial properties. In particular, derivatives of this compound have demonstrated efficacy against various bacterial strains and fungi. The presence of halogen substituents is believed to enhance the interaction with microbial targets .
Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant activity against cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor growth and metastasis. In vivo studies revealed that these compounds significantly reduced tumor growth in mouse models of melanoma .
Case Studies
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and angiogenesis. The compound's structure allows it to bind effectively to ATP-binding sites on these enzymes, disrupting their function and leading to reduced cell growth and survival.
Q & A
Q. What are the standard synthetic protocols for preparing 4-{5,7-dichloropyrazolo[1,5-a]pyrimidin-2-yl}pyridine?
- Methodological Answer : The synthesis typically involves palladium-catalyzed direct C–H arylation of pyrazolo[1,5-a]pyrimidine precursors with halogenated pyridines. For example:
Precursor Preparation : Start with 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7), synthesized via cyclocondensation of dichloro-substituted β-ketoesters with aminopyrazoles under acidic conditions .
Arylation Step : React with 4-halopyridine (e.g., 4-bromopyridine) using Pd(OAc)₂ as a catalyst, XPhos as a ligand, and K₂CO₃ as a base in DMF at 110°C for 12–24 hours .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the pyridine ring protons resonate at δ 8.5–9.0 ppm, while pyrimidine protons appear at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., Cl atoms at 5,7-positions) .
- HRMS : Validate molecular weight (e.g., C₁₁H₆Cl₂N₄ requires [M+H]⁺ = 269.01) .
Data Table :
| Technique | Key Parameters | Example Data |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.72 (d, 2H, pyridine) |
| X-ray | R factor = 0.055 | C–Cl bond length: 1.73 Å |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ with ligands like XPhos or SPhos to enhance cross-coupling efficiency .
- Solvent Optimization : Compare DMF (high polarity) vs. toluene (lower polarity) to balance reaction rate and byproduct formation .
- Temperature Gradients : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and improve selectivity .
- Workflow Example :
Parallel Screening : Set up 24 reactions varying catalyst/ligand pairs.
HPLC Monitoring : Track reaction progress (e.g., C18 column, acetonitrile/water gradient) .
Q. What strategies are recommended for resolving contradictions in reactivity data arising from substituent effects?
- Methodological Answer :
- Substituent Electronic Analysis : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., Cl) with reduced nucleophilicity at the pyrimidine ring .
- Competitive Experiments : Compare reactivity of 5,7-dichloro vs. 5,7-dimethyl analogs under identical conditions to isolate steric/electronic effects .
- DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in arylation reactions .
Q. What methodologies are employed to investigate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Environmental Persistence :
Hydrolysis Studies : Incubate at pH 4–9 (25°C, 7 days) and analyze degradation products via LC-MS .
Soil Sorption : Measure log Koc using batch equilibrium tests .
- Toxicity Assays :
- Daphnia magna Acute Toxicity : 48-hour EC₅₀ determination .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Q. How can computational modeling be integrated with experimental data to predict biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Align results with in vitro IC₅₀ values from enzyme assays .
- QSAR Models : Train models on pyrazolo[1,5-a]pyrimidine derivatives to correlate Cl substituents with antibacterial activity (R² > 0.85) .
- Validation : Cross-check predictions with SPR (Surface Plasmon Resonance) binding affinity data .
Notes on Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
